N-cyclopentyl-3-fluoro-N-methylbenzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(12-7-2-3-8-12)13(16)10-5-4-6-11(14)9-10/h4-6,9,12H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNDMEWTIYCUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The following table compares key structural and physicochemical features of N-cyclopentyl-3-fluoro-N-methylbenzamide with similar compounds:
*Estimated based on structural analogs.
Key Observations:
- Fluorine vs.
- Cyclopentyl-Methylamine Group : This substituent likely increases lipophilicity (higher LogP) compared to DEET’s diethyl group, which may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : Fluorinated benzamides (e.g., 3-fluoro-N-hydroxy-N-phenylbenzamide) exhibit slower hepatic clearance due to fluorine’s resistance to oxidative metabolism .
Pharmacological and Agrochemical Relevance
- DEET Analogy : Unlike DEET, the cyclopentyl-methyl group in the target compound may reduce dermal absorption, mitigating neurotoxic risks associated with excessive DEET exposure .
- Antimicrobial Potential: Structural similarities to N-(3-chlorophenethyl)-4-nitrobenzamide suggest possible antimicrobial activity, though fluorine’s electron-withdrawing effects may alter target binding .
- Herbicide/Pesticide Applications : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight benzamides’ role in agrochemistry; the target compound’s fluorine and cyclopentyl groups could optimize soil persistence or target specificity .
Preparation Methods
Key Intermediates and Their Roles
-
3-Fluorobenzoic acid : Serves as the aromatic backbone, providing the fluorine substituent at the meta position.
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N-Methylcyclopentylamine : Introduces the cyclopentyl and methyl groups onto the amide nitrogen.
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Coupling agents : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation under mild conditions.
Direct Amidation via Carbodiimide-Mediated Coupling
The most widely reported method involves activating 3-fluorobenzoic acid with EDC or similar carbodiimide reagents, followed by reaction with N-methylcyclopentylamine.
Experimental Procedure and Optimization
Example protocol (adapted from):
-
Activation : 3-Fluorobenzoic acid (214.1 mmol) is dissolved in dichloromethane (DCM, 300 mL). EDC·HCl (235 mmol) and N-methylcyclopentylamine (235 mmol) are added at 0°C under nitrogen.
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Reaction : The mixture is stirred at room temperature for 3 hours.
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Workup : The solution is diluted with water, extracted with DCM, dried over Na₂SO₄, and concentrated.
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Purification : Column chromatography (n-heptane/ethyl acetate) yields the product (61% yield).
Critical parameters:
-
Solvent choice : DCM minimizes side reactions compared to polar solvents like DMSO.
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Stoichiometry : A 1:1.1 ratio of acid to amine ensures complete conversion.
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Temperature : Room temperature avoids decomposition of sensitive intermediates.
Acid Chloride Route for Enhanced Reactivity
Converting 3-fluorobenzoic acid to its acid chloride prior to amidation improves electrophilicity, particularly for sterically hindered amines like N-methylcyclopentylamine.
Synthesis of 3-Fluorobenzoyl Chloride
Amide Formation
Procedure:
-
The acid chloride is added dropwise to a solution of N-methylcyclopentylamine and triethylamine (TEA) in DCM at 0°C.
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After stirring at room temperature for 12 hours, the mixture is washed with HCl (1M) and NaHCO₃, then purified via crystallization (ethyl acetate/n-heptane).
Advantages:
-
Higher yields (75–85%) compared to carbodiimide methods.
Microwave-Assisted Synthesis for Rapid Amidation
Modern techniques leverage microwave irradiation to accelerate amide bond formation.
Optimized Conditions
-
Reagents : 3-Fluorobenzoic acid, N-methylcyclopentylamine, EDC·HCl, hydroxybenzotriazole (HOBt).
-
Solvent : Dimethylformamide (DMF).
-
Microwave settings : 100°C, 150 W, 20 minutes.
Benefits:
-
10-fold reduction in reaction time.
-
Improved reproducibility for high-throughput applications.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| EDC-mediated coupling | 61–86.5 | 3–75 h | 95–99 | Moderate |
| Acid chloride route | 75–85 | 12 h | 97–99 | High |
| Microwave-assisted | 78 | 0.3 h | 98 | Low |
Key observations:
-
The acid chloride method offers the best balance of yield and scalability.
-
Microwave synthesis is ideal for small-scale, rapid production but requires specialized equipment.
Troubleshooting Common Synthetic Challenges
Low Yields in Carbodiimide Reactions
Purification Difficulties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-cyclopentyl-3-fluoro-N-methylbenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves amide bond formation between 3-fluorobenzoic acid derivatives and N-methylcyclopentylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI coupling agents) and controlling temperature (0–25°C) to minimize side reactions. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 amine:acid) are critical for achieving >75% yields. Purification via column chromatography with ethyl acetate/hexane gradients ensures purity >95% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for the fluorine-induced splitting in aromatic protons (δ 6.8–7.5 ppm) and methyl group signals (N–CH3 at δ 2.8–3.1 ppm). Cyclopentyl protons appear as multiplet clusters (δ 1.5–2.0 ppm) .
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and C–F vibration at 1220–1150 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 250.3 (calculated) with fragmentation peaks indicating cyclopentyl and methyl loss .
Q. How can researchers address solubility challenges for in vitro assays involving this compound?
- Methodological Answer :
| Solvent | Concentration (mM) | Stability (24h) | Notes |
|---|---|---|---|
| DMSO | 50 | >90% | Preferred for cell-based assays |
| Ethanol | 20 | 80% | Limited biocompatibility |
| PEG-400 | 30 | 85% | Useful for oral dosing studies |
- Sonication (30 min) or gentle heating (40°C) enhances dissolution. Avoid aqueous buffers without co-solvents due to low intrinsic solubility (<0.1 mg/mL) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Validation : Perform EC50/IC50 curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.
- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity (KD) to proposed targets (e.g., GPCRs or kinases). Discrepancies may arise from off-target effects or assay interference (e.g., fluorescence quenching) .
- Metabolite Screening : LC-MS/MS can identify active metabolites in hepatic microsomes that may contribute to observed effects .
Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-secretase). Focus on hydrophobic pockets accommodating the cyclopentyl group and hydrogen bonds with the amide moiety.
- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity to prioritize fluorination at meta vs. para positions .
- ADMET Prediction : Tools like SwissADME predict logP (optimal 2–3) and CYP450 inhibition risks to avoid off-target toxicity .
Q. What experimental approaches can elucidate the role of the cyclopentyl group in modulating the compound’s pharmacokinetic profile?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated cyclopentyl analogs to track metabolic stability via LC-MS in liver microsomes.
- Comparative PK Studies : Administer analogs with cyclohexyl or tert-butyl groups in rodent models; measure t1/2, Cmax, and AUC to assess steric effects on absorption and clearance .
- Crystal Structure Analysis : X-ray diffraction of the compound bound to serum albumin reveals binding sites influencing plasma protein affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
